Glycine, N-(phosphonomethyl)-, potassium salt
Overview
Description
Glycine, N-(phosphonomethyl)-, potassium salt is a chemical compound widely known for its use as a herbicide. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting a crucial enzyme in plants. This compound is commonly used in agriculture to control weeds and enhance crop yields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(phosphonomethyl)-, potassium salt can be achieved through several methods. One common method involves the reaction of glycine with formaldehyde and phosphorus trichloride. This reaction produces N-(phosphonomethyl)-iminodiacetic acid, which is then oxidized to form the desired compound . Another method involves the dealkylation of N-substituted glyphosates, which is considered an atom-efficient process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using glycine and formaldehyde in the presence of phosphorus trichloride or phosphorous acid. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Glycine, N-(phosphonomethyl)-, potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a herbicide and its stability in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include formaldehyde, phosphorus trichloride, and oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include its various salt forms, such as isopropylamine, diammonium, and sesquisodium salts. These products are used in different formulations of herbicides .
Scientific Research Applications
Glycine, N-(phosphonomethyl)-, potassium salt has numerous scientific research applications. In chemistry, it is studied for its reactivity and stability under different conditions. In biology, it is used to investigate its effects on plant enzymes and metabolic pathways. In medicine, research focuses on its potential toxicity and environmental impact. Industrially, it is a key component in herbicides used for weed control in agriculture .
Mechanism of Action
The mechanism of action of Glycine, N-(phosphonomethyl)-, potassium salt involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSP, the compound disrupts the shikimate pathway, leading to the death of the plant .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Glycine, N-(phosphonomethyl)-, potassium salt include its various salt forms, such as isopropylamine, diammonium, and sesquisodium salts. These compounds share similar herbicidal properties and mechanisms of action .
Uniqueness: The uniqueness of this compound lies in its high solubility and stability, making it an effective herbicide in various agricultural settings. Its potassium salt form is particularly valued for its ease of application and effectiveness in weed control .
Biological Activity
Glycine, N-(phosphonomethyl)-, potassium salt, commonly known as glyphosate, is an organophosphorus compound primarily recognized for its herbicidal properties. It acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants. This inhibition disrupts the shikimate pathway, leading to plant death and making glyphosate a widely used herbicide in agriculture.
- Molecular Formula : C₃H₆KNO₅P
- Molecular Weight : 207.16 g/mol
- CAS Number : 39600-42-5
The biological activity of glyphosate is characterized by its specific action on the EPSPS enzyme. This enzyme is crucial in the shikimate pathway, which is not present in animals, making glyphosate selectively toxic to plants. The inhibition of EPSPS leads to a depletion of essential aromatic amino acids, ultimately resulting in plant death.
Mechanism | Description |
---|---|
Target Enzyme | 5-enolpyruvylshikimate-3-phosphate synthase |
Pathway Affected | Shikimate pathway |
Resulting Effect | Disruption of aromatic amino acid synthesis |
Absorption and Distribution
Glyphosate is absorbed through plant foliage and roots, with studies indicating variable absorption rates depending on formulation and environmental conditions. In animals, glyphosate exhibits low acute toxicity; however, chronic exposure studies have raised concerns regarding potential carcinogenic effects.
Case Study Findings
- Acute Toxicity : Inhalation studies on Sprague-Dawley rats indicated a NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg for acute exposure .
- Chronic Exposure : Long-term studies showed alterations in salivary gland cells in rats at doses above 400 mg/kg/day; however, these changes were not deemed adverse at lower doses .
Table 2: Summary of Toxicity Studies
Study Type | Species | Dose (mg/kg) | Observations |
---|---|---|---|
Acute Inhalation | Sprague-Dawley Rats | 1000 | NOAEL established |
Chronic Oral | Rats | >400 | Salivary gland cytoplasmic alterations noted |
Chronic Oral | Mice | >1000 | No significant adverse effects observed |
Environmental Impact and Safety
Glyphosate's environmental impact has been a topic of extensive research. While it is effective in controlling weeds, concerns have been raised regarding its potential effects on non-target organisms and ecosystems. Studies have shown that glyphosate can affect microbial communities in soil and aquatic environments.
Research Findings on Environmental Impact
- Soil Microbial Activity : Glyphosate application has been linked to shifts in soil microbial populations, potentially affecting soil health and fertility .
- Aquatic Toxicity : Research indicates that glyphosate can be toxic to aquatic organisms at certain concentrations, raising concerns about runoff into water bodies .
Properties
IUPAC Name |
potassium;2-(phosphonomethylamino)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOPHZNMBKHGAV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCP(=O)(O)O.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7KNO5P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034645 | |
Record name | Glycine, N-(phosphonomethyl)- potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39600-42-5 | |
Record name | Glycine, N-(phosphonomethyl)- potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glyphosate-potassium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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